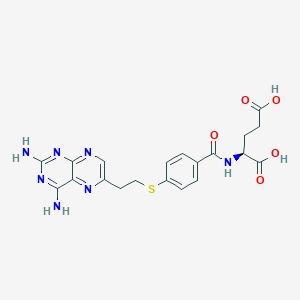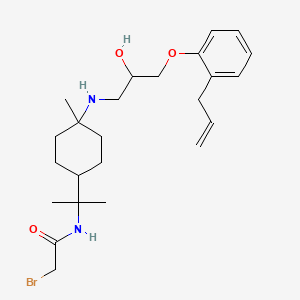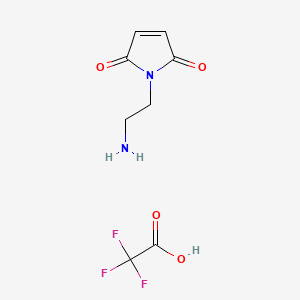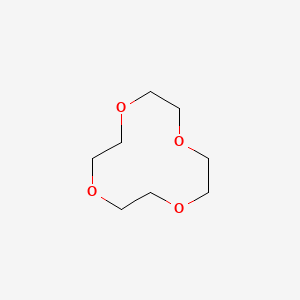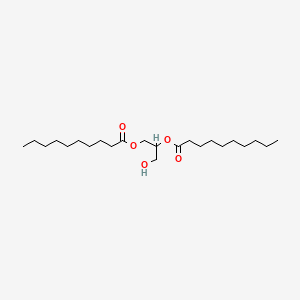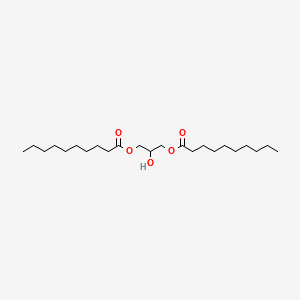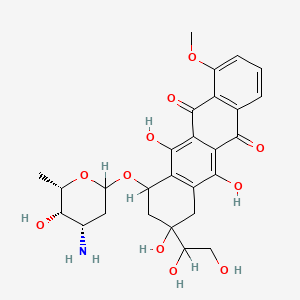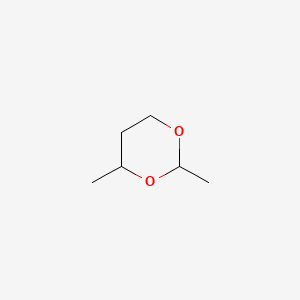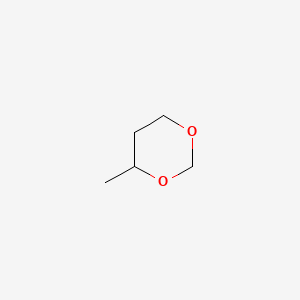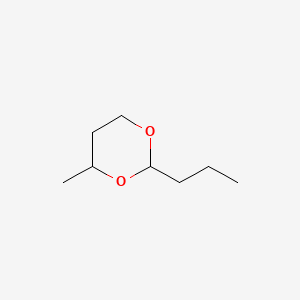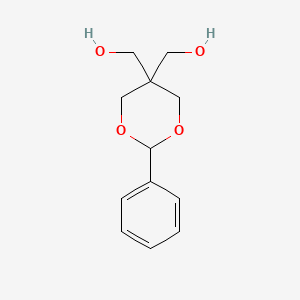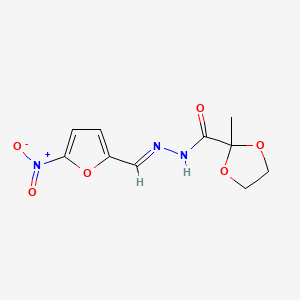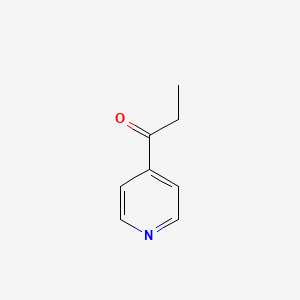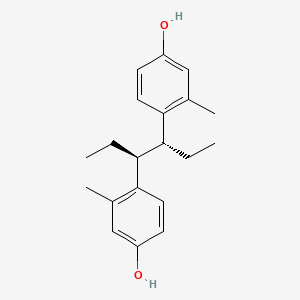
m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Dimethyl hexestrol is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis
m-Cresol is utilized in the synthesis of various polymers. It serves as a reaction medium in the formation of poly(esterimidazopyrrolone)s and poly(amideimidazopyrrolones) through high-temperature polycondensation processes. This application highlights m-Cresol's role in creating new materials with potential industrial applications (Sęk, Schab-Balcerzak, & Grabiec, 1998); (Sęk, Schab-Balcerzak, & Grabiec, 1999).
2. Chemical Manufacturing
m-Cresol is an important chemical intermediate in manufacturing various products, including pesticides, medicines, perfumes, dyes, etc. Its derivatives, especially o-cresol and m-cresol, have seen significant market demand (Zhan Yi-min, 2002).
3. Development of Novel Materials
m-Cresol is involved in the development of novel materials like siloxane-based segmented poly(urethane-urea) elastomers. Its incorporation in polyurethane formulations leads to improvements in thermal stability, fire resistance, and surface hydrophilicity (Askari, Barikani, & Mohamad Barmar, 2013).
4. Fuel and Energy Industry
The hydrodeoxygenation of m-Cresol has potential in the production of valuable compounds for the fuel and energy industry. Products from this process are blendable into conventional fuels and are important for industries like plastic, fiber, rubber, resin, and coating (Kumar et al., 2020).
5. Analytical Chemistry
m-Cresol is used in analytical chemistry for studying the interactions of hydroxylic solutes with organic solvents. Its properties as an H-bond donor and acceptor are explored to understand solvation enthalpies and related phenomena (Stephenson & Fuchs, 1985).
Eigenschaften
CAS-Nummer |
85720-57-6 |
|---|---|
Produktname |
m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI- |
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[(3S,4R)-4-(4-hydroxy-2-methylphenyl)hexan-3-yl]-3-methylphenol |
InChI |
InChI=1S/C20H26O2/c1-5-17(19-9-7-15(21)11-13(19)3)18(6-2)20-10-8-16(22)12-14(20)4/h7-12,17-18,21-22H,5-6H2,1-4H3/t17-,18+ |
InChI-Schlüssel |
IQBLHYZSOLBYHP-UHFFFAOYSA-N |
Isomerische SMILES |
CC[C@H](C1=C(C=C(C=C1)O)C)[C@@H](CC)C2=C(C=C(C=C2)O)C |
SMILES |
CCC(C1=C(C=C(C=C1)O)C)C(CC)C2=C(C=C(C=C2)O)C |
Kanonische SMILES |
CCC(C1=C(C=C(C=C1)O)C)C(CC)C2=C(C=C(C=C2)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,2'-Dimethyl hexestrol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



